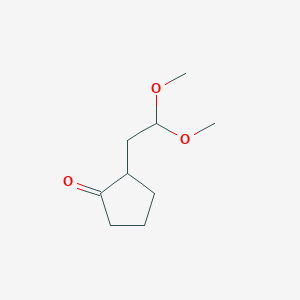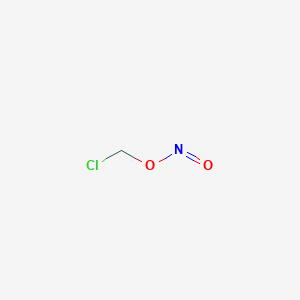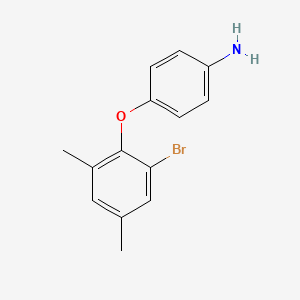
4-(2-Bromo-4,6-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4,6-dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to an aniline core. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4,6-dimethylphenoxy)aniline typically involves a multi-step process. One common method is the bromination of 4,6-dimethylphenol to introduce the bromine atom, followed by the reaction with aniline to form the final product. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Coupling Reactions: Palladium catalysts and boron reagents in an organic solvent.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and complex organic molecules used in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4,6-dimethylphenoxy)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A simpler derivative with a single bromine atom attached to an aniline core.
2-Bromo-4,6-dimethylaniline: Similar structure but lacks the phenoxy group.
4-(2-Chloro-4,6-dimethylphenoxy)aniline: Chlorine atom instead of bromine.
Uniqueness
4-(2-Bromo-4,6-dimethylphenoxy)aniline is unique due to the combination of bromine, methyl groups, and phenoxy group, which confer specific reactivity and properties. This makes it valuable in specialized chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
113997-25-4 |
|---|---|
Molekularformel |
C14H14BrNO |
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
4-(2-bromo-4,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H14BrNO/c1-9-7-10(2)14(13(15)8-9)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 |
InChI-Schlüssel |
MJKUPSXIVIHMNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
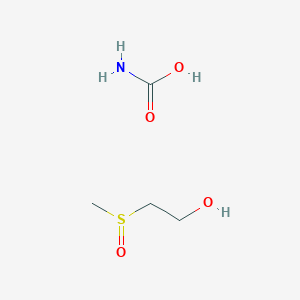
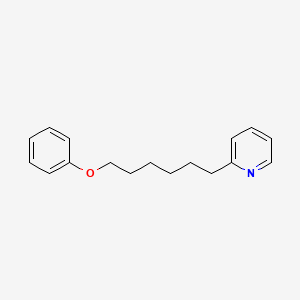

![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
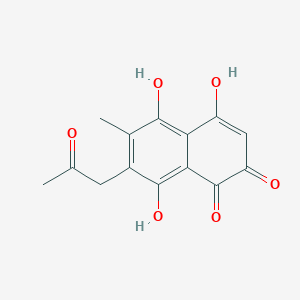

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
